Ammonium tetrafluoroborate

Mass Spectrometry Ion Trap Tandem MS Cluster Stability

Researchers developing proton-conducting electrolytes face limited BF₄⁻ salt options compatible with non-aqueous gel polymer systems. NH₄BF₄ (CAS 13826-83-0) solves this by delivering ionic conductivity up to 9.4×10⁻³ S/cm in PEO-silica nano-composite gels. • Enables adherent polypyridazine film electropolymerization as a metal-cation-free alternative to LiClO₄ • Serves as ESI-MS tuning standard with distinct low-stability cluster ion signatures vs. NaBF₄/KBF₄ Supplied as ≥98% white crystalline powder. Ambient storage; ships as UN3260 Class 8 corrosive.

Molecular Formula BF4H4N
Molecular Weight 104.85 g/mol
CAS No. 13826-83-0
Cat. No. B080579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tetrafluoroborate
CAS13826-83-0
Molecular FormulaBF4H4N
Molecular Weight104.85 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[NH4+]
InChIInChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1
InChIKeyPDTKOBRZPAIMRD-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater solubility (g/100 mL water): 3.09 at -1.0 °C;  5.26 at -1.5 °C;  10.85 at -2.7 °C;  12.20 at 0 °C;  25 at 16 °C;  25.83 at 25 °C;  44.09 at 50 °C;  67.50 at 75 °C;  98.93 at 100 °C;  113.7 at 108.5 °C
Solubility in HF at 0 °C: 19.89%
Soluble in ammonium hydroxide

Ammonium Tetrafluoroborate: Key Properties and In-Class Differentiation


Ammonium tetrafluoroborate (NH₄BF₄, CAS 13826-83-0) is an inorganic ammonium salt of the tetrafluoroborate (BF₄⁻) anion, supplied as a white crystalline powder with molecular weight 104.84 g/mol and density 1.871 g/mL at 25°C [1]. Unlike its alkali metal counterparts (LiBF₄, NaBF₄, KBF₄) or organic quaternary ammonium variants (e.g., tetraethylammonium tetrafluoroborate, TEABF₄), NH₄BF₄ occupies a distinct physicochemical niche defined by its moderate water solubility of 25 g/100 mL at 16°C, pH of 3.5 in 5 g/L aqueous solution at 20°C, and thermal decomposition onset at 110°C [2].

Solubility Moderate aqueous solubility supports electrolyte formulation in water or polar solvent systems.
Solution pH Acidic solution context requires pH adjustment for neutral formulation compatibility.
Thermal range Decomposes at moderate temperature; not suited for high-temperature processes.
Ion type Ammonium cation provides proton conductivity, distinct from alkali metal salt behavior.

Why Ammonium Tetrafluoroborate Cannot Be Generically Substituted


Tetrafluoroborate salts are not functionally interchangeable despite sharing the BF₄⁻ anion. The cation identity—whether an inorganic alkali metal ion (Li⁺, Na⁺, K⁺), an organic quaternary ammonium ion (e.g., tetraethylammonium, TEA⁺), or the simple ammonium ion (NH₄⁺)—fundamentally dictates thermal decomposition behavior, cluster ion stability, and electrochemical durability [1]. NH₄BF₄ exhibits a decomposition onset of 110°C with sublimation, in marked contrast to KBF₄ (decomposes at approximately 350°C) and LiBF₄ (decomposes >250°C under inert conditions), making it unsuitable for high-temperature processes where these analogs are selected [2]. Furthermore, the low lattice energy of NH₄BF₄ predisposes it to significant ion association in polymer electrolytes, yielding DC conductivity values as low as 3.07 × 10⁻⁸ S/cm in CS:PS blends—a limitation not observed to the same degree in higher lattice energy KBF₄ or NaBF₄ systems [3].

Thermal decomposition mismatch
NH₄BF₄ decomposes at moderate temperature with sublimation, while KBF₄ and LiBF₄ remain stable at much higher temperatures. High-temperature processes may require salt-specific validation.
Ion conductivity limitation
Low lattice energy of NH₄BF₄ promotes ion association in polymer electrolytes, yielding conductivity values that may be insufficient compared to NaBF₄ or KBF₄ systems.
Cluster ion stability differences
NH₄BF₄ cluster ions dissociate more readily than Na⁺ or K⁺ analogs in ESI-MS, which may alter ionization efficiency and ion suppression profiles relative to those salts.

Ammonium Tetrafluoroborate: Quantitative Differentiators vs. NaBF₄, KBF₄, LiBF₄, TEA BF₄


Cluster Ion Dissociation Energy vs. NaBF₄ and KBF₄

Collision-induced dissociation (CID) profiling of [(NH₄BF₄)ₙNH₄]⁺ cluster ions versus analogous [(NaBF₄)ₙNa]⁺ and [(KBF₄)ₙK]⁺ ions revealed that NH₄⁺-based clusters require significantly lower collision energy to induce fragmentation than either Na⁺ or K⁺ systems [1]. CID profiles and precursor/product ion signal intensity measurements as a function of applied collision voltage were collected and directly compared across the three cation series under identical electrospray ionization conditions [1].

Cluster Ion Stability
Head-to-head
NH₄BF₄
Lower cluster stability may aid ESI desolvation
Qualitative ranking from CID profiles; N₂ atmosphere
Crystal Refinement
Head-to-head
R=0.075 for NH₄BF₄ vs 0.072 (K), 0.064 (Rb), 0.051 (Cs)
Reported bond-distance variance between salts
N–(H)F distance 2.914 Å; weak H-bonding
Electropolymerization
Head-to-head
Film formation with NH₄BF₄ & LiClO₄ vs precipitate with other electrolytes
Supports film-forming electrolyte selection
Pyridazine substrate; non-aqueous conditions
Thermal Stability
Class-level
Decomposition ΔT +85–125 °C over halide salts
Class-level BF₄⁻ stability property
TGA/DSC of quaternary ammonium BF₄ salts; inert N₂
Mass Spectrometry Ion Trap Tandem MS Cluster Stability

Crystallographic Refinement and B–F Bond Variance vs. Alkali Metal BF₄ Salts

A systematic X-ray crystallographic redetermination of the crystal structures of potassium, ammonium, rubidium, and cesium tetrafluoroborates—all isomorphous with orthorhombic symmetry (space group Pbnm)—yielded distinct refinement agreement residuals and revealed measurable differences in B–F bond distances among the [BF₄]⁻ ions across the series [1]. The shortest N–(H)F distance in NH₄BF₄ is 2.914 Å (estimated standard deviation 0.005 Å), which is long for a hydrogen bond, indicating weak hydrogen bonding interactions compared to what might be expected for the ammonium cation [1].

Crystal Refinement
Head-to-head
R=0.075 for NH₄BF₄ vs 0.072 (K), 0.064 (Rb), 0.051 (Cs)
Reported bond-distance variance between salts
N–(H)F distance 2.914 Å; weak H-bonding
Crystallography X-ray Diffraction Solid-State Chemistry

Electropolymerization Performance vs. LiClO₄

In the electropolymerization of pyridazine, the choice of supporting electrolyte was found to dictate whether a conductive polymer film or a non-conductive precipitate formed on the anode [1]. When NH₄BF₄ or LiClO₄ was employed as the supporting electrolyte, pyridazine could be polymerized to form a dark greenish-blue polypyridazine (PPd) film on the anode. In contrast, under the same conditions, pyrimidine or pyrazine could only be oxidized to produce a yellowish powdery precipitate rather than a coherent film [1].

Electropolymerization
Head-to-head
Film formation with NH₄BF₄ & LiClO₄ vs precipitate with other electrolytes
Supports film-forming electrolyte selection
Pyridazine substrate; non-aqueous conditions
Electropolymerization Supporting Electrolyte Conductive Polymers

Thermal Stability Differential vs. Quaternary Ammonium BF₄ Salts

A comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) study of nine quaternary ammonium tetrafluoroborate salts versus their halide salt precursors demonstrated that tetrafluoroborate salts exhibit substantially higher thermal stability [1]. The thermal stability of the BF₄⁻ salts increased substantially, with decomposition temperatures approximately 85–125°C higher than those of the analogous halide salts. Furthermore, the BF₄⁻ salts exhibited notably larger liquid ranges and sharper melting transitions compared to the halide salts, which often melted with decomposition or showed no observable melting [1].

Thermal Stability
Class-level
Decomposition ΔT +85–125 °C over halide salts
Class-level BF₄⁻ stability property
TGA/DSC of quaternary ammonium BF₄ salts; inert N₂
Thermal Analysis Thermogravimetric Analysis Electrolyte Stability

Ammonium Tetrafluoroborate: Application Scenarios for Scientific Procurement


Supercapacitor Electrolyte Component

NH₄BF₄ serves as a proton-conducting salt in non-aqueous and gel polymer electrolytes for supercapacitors. The BF₄⁻ anion exhibits high ionic mobility in solution, enabling supercapacitors with NH₄BF₄-based electrolytes to operate at higher voltages without electrolyte decomposition [1]. Nano-composite polymer gel electrolytes containing NH₄BF₄, polyethylene oxide (PEO), and fumed silica have demonstrated maximum ionic conductivity of 9.4 × 10⁻³ S/cm at 25°C in PC:DMF (1:1) solvent systems [2]. Procurement relevance: NH₄BF₄ is specifically selected over other BF₄⁻ salts when a proton-conducting (rather than metal ion-conducting) electrolyte is required.

ESI Mass Spectrometry Calibration Standard

The well-characterized cluster ion formation and collision-induced dissociation behavior of NH₄BF₄—with direct comparative data against NaBF₄ and KBF₄ [3]—makes it a reference material for tuning and calibrating electrospray ionization (ESI) mass spectrometers. The lower cluster ion stability of [(NH₄BF₄)ₙNH₄]⁺ relative to sodium and potassium analogs provides a distinct fragmentation signature useful for method development and instrument performance verification. Procurement relevance: NH₄BF₄ is preferred over NaBF₄ or KBF₄ when facile in-source desolvation or lower cluster ion interference is desired.

Supporting Electrolyte for Conductive Polymer Synthesis

NH₄BF₄ is a viable supporting electrolyte for the anodic electropolymerization of pyridazine to form adherent polypyridazine films [4]. Unlike alternative electrolyte systems that produce only powdery precipitates, NH₄BF₄ (along with LiClO₄) enables the formation of a coherent, dark greenish-blue conductive polymer film on the electrode surface. Procurement relevance: For researchers synthesizing conductive polymer coatings via electropolymerization, NH₄BF₄ provides a non-lithium, metal-cation-free alternative to LiClO₄ that yields comparable film quality.

Solid-State Crystallography and Materials Precursor

The crystallographic parameters of NH₄BF₄ have been precisely determined with a refinement residual of R = 0.075 and shortest N–(H)F distance of 2.914 Å [5]. This well-defined orthorhombic structure (space group Pbnm) and its quantifiable differences from KBF₄ (R = 0.072), RbBF₄ (R = 0.064), and CsBF₄ (R = 0.051) make NH₄BF₄ suitable as a precursor in solid-state metathesis reactions or as a crystal growth substrate where specific lattice matching is required. Procurement relevance: For solid-state chemists requiring a BF₄⁻ source with precisely known lattice parameters distinct from alkali metal tetrafluoroborates, NH₄BF₄ is the appropriate specification.

Application
Selection Property
Validation Focus
Supercapacitor electrolyte
Proton-conducting BF₄⁻ salt
Ionic conductivity benchmarking
ESI-MS calibration standard
Cluster ion dissociation signature
ESI source tuning and calibration
Conductive polymer synthesis
Non-lithium, film-forming supporting electrolyte
Film morphology and conductivity
Solid-state crystallography precursor
Precisely determined lattice parameters
Lattice matching and phase purity

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